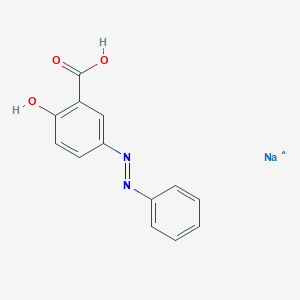

Sodium 5-(phenylazo)salicylate

Descripción

Structural Characterization of Sodium 5-(Phenylazo)salicylate

Molecular Architecture and Crystallographic Analysis

This compound possesses a molecular formula of C₁₃H₁₀N₂NaO₃ with a molecular weight of 265.22 grams per mole. The compound is characterized by a systematic arrangement of functional groups including a phenyl ring connected through an azo linkage to a salicylate moiety, with sodium serving as the counterion. The molecular structure demonstrates the integration of multiple aromatic systems linked by the characteristic nitrogen-nitrogen double bond that defines azo compounds.

Crystallographic investigations of related salicylate compounds have provided insights into the solid-state organization of these systems. The crystal structure analysis reveals that sodium salicylate compounds typically adopt monoclinic crystal systems with specific space group arrangements. The unit cell dimensions for related sodium salicylate structures have been determined to be a = 14.00 Å, b = 7.220 Å, c = 6.730 Å, with β = 93.55°, resulting in a unit cell volume of 680 ų. The space group identification as P21/m indicates the presence of specific symmetry elements within the crystal lattice.

The molecular architecture incorporates several key structural features that influence its overall conformation. The phenylazo group adopts a specific orientation relative to the carboxylate functionality, with crystallographic studies of similar compounds demonstrating that the phenyldiazenyl and carboxylic acid groups can exist in either anti or syn conformations depending on the specific crystalline environment. In many cases, the anti orientation is thermodynamically favored, which aligns with density functional theory calculations.

The sodium cation coordination environment plays a crucial role in determining the overall crystal structure. Crystallographic analysis indicates that sodium cations typically exhibit distorted octahedral environments, with coordination involving water molecules and oxygen atoms from multiple salicylate units. This coordination pattern leads to the formation of extended networks within the crystal structure, contributing to the overall stability of the solid-state arrangement.

Spectroscopic Identification Techniques

Fourier Transform Infrared Vibrational Mode Assignments

The Fourier Transform Infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that provide detailed information about the molecular structure and bonding arrangements. The infrared spectrum exhibits several distinct absorption regions corresponding to different functional groups within the molecule.

The hydroxyl stretching vibrations appear as broad, strong absorptions in the high-frequency region. Specifically, the bonded hydroxyl group demonstrates characteristic absorption at 3169 cm⁻¹, appearing as a strong and broad band indicative of hydrogen bonding interactions. This absorption pattern confirms the presence of intermolecular or intramolecular hydrogen bonding involving the phenolic hydroxyl group.

The carbonyl stretching vibrations of the carboxylate group manifest as multiple absorptions reflecting the coordination environment of the carboxyl functionality. The asymmetric carbonyl stretching appears at 1746 cm⁻¹, while the symmetric carbonyl stretching occurs at 1643 cm⁻¹. These frequencies are characteristic of carboxylate groups in sodium salt environments and provide confirmation of the ionic nature of the carboxyl group.

The aromatic carbon-carbon stretching vibrations contribute to absorptions observed at 1609 cm⁻¹ and 1512 cm⁻¹. These peaks are characteristic of substituted benzene rings and confirm the presence of the aromatic systems within the molecular structure. The specific frequencies observed are consistent with the electron-withdrawing effects of the azo and carboxylate substituents on the aromatic rings.

The azo group nitrogen-nitrogen stretching vibration, while often overlapping with aromatic carbon-carbon stretches, contributes to absorptions in the 1500-1600 cm⁻¹ region. The presence of the azo linkage is further confirmed by characteristic combination bands and overtone absorptions that appear throughout the spectrum.

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within this compound. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure.

The aromatic proton signals appear in the characteristic downfield region between 7.0 and 8.5 parts per million. Specifically, compounds containing similar phenylazo-salicylate structures demonstrate proton signals at approximately 7.785-8.042 parts per million for protons on the salicylate ring system and 8.132-8.507 parts per million for protons meta to the azo linkage. These chemical shifts reflect the deshielding effects of the electron-withdrawing azo and carboxylate groups.

The phenolic hydroxyl proton typically appears as a broad signal due to rapid exchange processes and hydrogen bonding interactions. The exact chemical shift position depends on the specific hydrogen bonding environment and can vary with temperature and solvent conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the electronic environments of all carbon atoms within the molecule. The carbonyl carbon of the carboxylate group appears significantly downfield, typically around 170-180 parts per million, due to the electron-withdrawing nature of the oxygen atoms. The aromatic carbon atoms demonstrate chemical shifts in the 120-160 parts per million range, with specific positions dependent on their substitution patterns and electronic environments.

The quaternary carbon atoms directly attached to the azo nitrogen or hydroxyl groups exhibit distinct chemical shifts that can be used to confirm the connectivity and substitution patterns within the aromatic rings. These signals provide crucial information for structural elucidation and purity assessment.

Ultraviolet-Visible Electronic Transition Analysis

The ultraviolet-visible electronic spectrum of this compound exhibits characteristic absorption features that arise from electronic transitions within the conjugated aromatic system. The compound demonstrates significant absorption in both the ultraviolet and visible regions due to the extended conjugation involving the azo linkage and aromatic rings.

The primary absorption maximum occurs at approximately 295 nanometers, which corresponds to π→π* transitions within the conjugated aromatic system. This absorption is characteristic of substituted azobenzene derivatives and confirms the presence of the extended conjugated system incorporating both aromatic rings connected through the azo linkage.

Additional absorption features appear in the longer wavelength region, with the compound exhibiting a lower cut-off wavelength at 254 nanometers. The absorption profile demonstrates 100% transmittance throughout the visible region, indicating the compound's potential utility in optical applications where transparency in the visible spectrum is desired.

The electronic transition analysis reveals important information about the energy levels and electronic structure of the molecule. The absorption characteristics are influenced by the electron-donating or electron-withdrawing nature of substituents on the aromatic rings, with the hydroxyl and carboxylate groups contributing to the overall electronic properties through resonance and inductive effects.

The molar absorptivity and specific absorption coefficients provide quantitative measures of the compound's light-absorbing properties, which are important for analytical applications and concentration determinations. These spectroscopic parameters are essential for developing analytical methods based on ultraviolet-visible spectrophotometry.

Tautomeric Equilibrium Studies

The tautomeric equilibrium studies of this compound focus on the potential interconversion between different structural forms that may exist in solution or solid state. The compound possesses several sites capable of participating in tautomeric equilibria, particularly involving the phenolic hydroxyl group and the azo nitrogen atoms.

The primary tautomeric equilibrium involves the azo-hydrazone tautomerism, where the azo form (Ar-N=N-Ar) can potentially interconvert with the hydrazone form (Ar-NH-N=Ar). However, in most azo compounds derived from aromatic amines and phenolic compounds, the azo form predominates due to the stability provided by the aromatic conjugation and the absence of strongly electron-donating groups that would favor the hydrazone tautomer.

The phenolic hydroxyl group represents another potential site for tautomeric behavior, particularly in its interaction with the adjacent carboxylate functionality. The intramolecular hydrogen bonding between the hydroxyl group and the carboxylate oxygen can influence the electronic distribution and potentially affect the equilibrium between different conformational states.

Spectroscopic evidence suggests that the compound primarily exists in the azo form under normal conditions, as evidenced by the characteristic absorption patterns in both infrared and ultraviolet-visible spectra. The infrared spectrum shows well-defined hydroxyl and azo stretching vibrations without the broadening or splitting that would be expected if rapid tautomeric interconversion were occurring.

Computational studies using density functional theory have been employed to investigate the relative energies of different tautomeric forms and conformational isomers. These calculations support the experimental observations that the anti conformation of the phenyldiazenyl group relative to the carboxylate functionality is thermodynamically favored in most environments.

Propiedades

Número CAS |

10143-07-4 |

|---|---|

Fórmula molecular |

C13H9N2NaO3 |

Peso molecular |

264.21 g/mol |

Nombre IUPAC |

sodium;2-hydroxy-5-phenyldiazenylbenzoate |

InChI |

InChI=1S/C13H10N2O3.Na/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9;/h1-8,16H,(H,17,18);/q;+1/p-1 |

Clave InChI |

BQKLAUJORLAFTN-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O.[Na] |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Diazotization of Aniline

Aniline undergoes diazotization in an acidic medium (typically hydrochloric acid) at 0–5°C. Sodium nitrite (NaNO₂) is introduced to generate the diazonium chloride intermediate. The reaction must be maintained below 10°C to prevent decomposition of the diazonium salt.

Azo Coupling with Salicylic Acid

The diazonium salt is coupled with salicylic acid in an alkaline medium (pH 8–10), where the sodium salt of salicylic acid acts as the nucleophile. The reaction proceeds via electrophilic aromatic substitution at the para position of the hydroxyl group, forming the azo linkage.

Key Parameters:

-

Temperature: 0–5°C (diazotization), 20–25°C (coupling)

-

pH: 1–2 (diazotization), 8–10 (coupling)

Sulfanilic Acid-Mediated Synthesis

A patent-published method (EP0253788B1) describes an alternative pathway using sulfanilic acid as a recyclable auxiliary agent, enhancing sustainability and purity.

Diazotization of Sulfanilic Acid

Sulfanilic acid is diazotized in sulfuric acid with sodium nitrate at ≤20°C to form a stable diazonium sulfate complex.

Coupling with Salicylic Acid Double Sodium Salt

The diazonium sulfate reacts with the disodium salt of salicylic acid under alkaline conditions. This step ensures regioselectivity for the 5-position of salicylic acid.

Hydrogenation and Recovery

The intermediate 5-(p-sulfophenylazo)salicylic acid undergoes catalytic hydrogenation (H₂, Pd/C) at 40–60°C to yield 5-aminosalicylic acid, with simultaneous recovery of sulfanilic acid for reuse.

Advantages:

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative to conventional heating, as demonstrated in the synthesis of salicylic acid azo derivatives.

Reaction Setup

A mixture of methyl salicylate and aniline derivatives is irradiated at 150–170W for 15–30 minutes. Tetrabutylammonium bromide (TBAB) or metallic sodium catalyzes the reaction.

Mechanism

Microwave energy accelerates dipole rotation, enhancing the coupling efficiency. The method reduces reaction times from hours to minutes while maintaining yields of 70–80%.

Optimized Conditions:

Comparative Analysis of Preparation Methods

| Parameter | Conventional Method | Sulfanilic Acid Method | Microwave Method |

|---|---|---|---|

| Reaction Time | 4–6 hours | 8–10 hours | 15–30 minutes |

| Yield | 65–75% | 85–90% | 70–80% |

| Purity | 90–95% | ≥98% | 92–95% |

| Scalability | Industrial-scale | Pilot-scale | Lab-scale |

| Environmental Impact | Moderate (acid waste) | Low (recyclable reagents) | Low (energy-efficient) |

Critical Factors Influencing Synthesis

Temperature Control

Diazotization requires strict temperature control (<10°C) to prevent diazonium salt decomposition. Elevated temperatures during coupling (20–25°C) improve reaction kinetics.

pH Optimization

Análisis De Reacciones Químicas

Types of Reactions: Sodium 5-(phenylazo)salicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst like palladium on carbon are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

Oxidation: Products can include quinones or other oxidized aromatic compounds.

Reduction: The major products are typically aromatic amines.

Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : CHNNaO

Molecular Weight : 265.22 g/mol

CAS Number : 10143-07-4

Sodium 5-(phenylazo)salicylate is characterized by its phenylazo group, which imparts unique optical properties that are exploited in various applications.

Analytical Chemistry

This compound is primarily used as a reagent in analytical chemistry due to its ability to form colored complexes with metal ions. This property allows it to be utilized in:

- Colorimetric Analysis : The compound can be used to detect metal ions such as copper and lead through colorimetric methods, where the intensity of the color change correlates with the concentration of the metal ion present in a sample. This method is advantageous for environmental monitoring and quality control in industries.

- Spectrophotometry : The compound's distinct absorption characteristics make it suitable for spectrophotometric analysis, allowing for precise quantification of target analytes in complex mixtures .

Material Science

In material science, this compound serves as a precursor for synthesizing azo dyes and polymers with specific properties. Its applications include:

- Polymer Synthesis : The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties. These polymers find applications in coatings, adhesives, and composite materials.

- Smart Materials : Due to its photoresponsive nature, this compound can be incorporated into smart materials that change their properties upon exposure to light. This feature is particularly useful in developing sensors and actuators .

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical fields:

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances their solubility and bioavailability. Research indicates that this compound can be used to develop drug delivery systems that release therapeutic agents in a controlled manner .

- Antimicrobial Activity : Investigations have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents or coatings for medical devices .

Case Study 1: Colorimetric Detection of Heavy Metals

A study demonstrated the efficacy of this compound in detecting lead ions in water samples. The method involved adding the reagent to the sample, resulting in a color change proportional to the lead concentration. This approach provided a rapid and cost-effective means for environmental monitoring.

Case Study 2: Drug Delivery Applications

In another study, this compound was integrated into a polymer matrix for drug delivery. The results showed that the release rate of the drug could be controlled by adjusting the concentration of the sodium salt, highlighting its potential for targeted therapy.

Mecanismo De Acción

The mechanism of action of Sodium 5-(phenylazo)salicylate involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can then interact with enzymes and proteins in biological systems. This interaction can inhibit the activity of certain enzymes, leading to anti-inflammatory and other therapeutic effects. The compound is also known to interact with cellular pathways involved in oxidative stress and inflammation .

Comparación Con Compuestos Similares

Key Properties :

- Colorimetric Sensitivity : The azo group enables strong absorption in the visible spectrum (400–600 nm), facilitating metal ion detection (e.g., Pb²⁺, Cu²⁺) via colorimetric assays .

- Photoresponsiveness : The azo linkage undergoes reversible cis-trans isomerism under light, useful in smart materials and sensors .

- Thermal Stability : Stable up to 206°C (flash point), making it viable for polymer synthesis .

Comparison with Structurally Similar Compounds

Azo-Salicylate Derivatives

The following table compares Sodium 5-(phenylazo)salicylic acid with other azo-salicylate derivatives:

Structural and Functional Insights :

- Electron-Withdrawing Groups: The nitro (-NO₂) group in Alizarin Yellow R enhances electron withdrawal, shifting absorption maxima to longer wavelengths (~520 nm) compared to the phenyl analog (~460 nm). This improves its utility in electrochemical applications .

- Sodium Salt vs. Free Acid : The sodium form of 5-(phenylazo)salicylate exhibits superior aqueous solubility (critical for analytical reagents), while the free acid (CAS 3147-53-3) is more suited for organic synthesis .

Non-Azo Salicylate Derivatives

Functional Contrasts :

- Azo Group vs. Ester/Amino Groups: The azo group in this compound enables redox activity (e.g., reduction to amines) and photoresponsiveness, absent in phenyl salicylate or 5-aminosalicylic acid .

Research Findings and Data Tables

Spectroscopic Properties

| Compound | λₘₐₓ (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|---|

| This compound | 460 | 1.2 × 10⁴ |

| Alizarin Yellow R | 520 | 1.8 × 10⁴ |

| 5-[(4-Chlorophenyl)azo]salicylic Acid | 480 | 1.4 × 10⁴ |

Thermal Stability

| Compound | Decomposition Temperature (°C) |

|---|---|

| This compound | 206 (flash point) |

| Alizarin Yellow R | 225 |

| 5-Aminosalicylic Acid | 280 (melting point) |

Source:

Actividad Biológica

Sodium 5-(phenylazo)salicylate is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an azo compound derived from salicylic acid, characterized by the presence of a phenylazo group. The general structure can be represented as follows:

The azo group () plays a crucial role in the biological activity of the compound, particularly in its ability to undergo reduction to form aromatic amines, which can interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This is particularly relevant in conditions characterized by oxidative stress and inflammation.

- Cellular Pathways : It interacts with cellular pathways that regulate oxidative stress, potentially offering protective effects against conditions like neurodegenerative diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .

Antioxidant Activity

The compound has demonstrated antioxidant capabilities, scavenging free radicals and reducing lipid peroxidation in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various chronic diseases .

Case Study: Salicylate Toxicity

A notable case reported a 61-year-old woman who experienced acute focal neurologic deficits associated with salicylate toxicity. While this case primarily highlights the risks associated with salicylate compounds, it underscores the importance of monitoring salicylate levels in patients using related medications. The patient's recovery was attributed to timely medical intervention, emphasizing the need for awareness regarding salicylate-related side effects .

Research Findings

A summary of key research findings related to this compound is presented in the following table:

Q & A

Q. What are the key spectroscopic methods for characterizing Sodium 5-(phenylazo)salicylate, and how are they applied?

- Methodological Answer : this compound is characterized using UV-Vis spectroscopy (to confirm the azo chromophore absorption at ~400–500 nm), FTIR (to identify hydroxyl, carboxylate, and azo functional groups), and Raman spectroscopy (to resolve vibrational modes of the aromatic and azo groups). For quantification, titration with standard acid using methyl orange as an indicator in an ethereal medium ensures accurate determination of the carboxylate group . Recent studies employ density functional theory (DFT) to simulate Raman spectra, aiding in peak assignments and structural validation .

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized via diazotization-coupling: a phenyl diazonium salt reacts with salicylic acid under alkaline conditions. Critical parameters include maintaining pH 8–9 during coupling to stabilize the azo bond and temperatures below 5°C during diazotization to prevent decomposition. Post-synthesis, purification via recrystallization in ethanol-water mixtures ensures high purity .

Q. What are the primary applications of this compound in analytical chemistry?

- Methodological Answer : As a mordant dye (Mordant Yellow 18), it binds metal ions (e.g., Al³⁺, Fe³⁺) in histochemical staining. Its azo group also serves as a pH-sensitive probe in spectrophotometric assays, with color shifts indicating metal coordination or protonation states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies arise from variations in solvent polarity, pH, and trace metal contamination. Systematic studies under controlled conditions (e.g., buffered solutions, inert atmospheres) are recommended. For example, UV-Vis stability assays at pH 4–10 can identify degradation kinetics, while ICP-MS detects metal impurities affecting solubility .

Q. What experimental design considerations are critical for studying the metabolic interactions of this compound in biological systems?

- Methodological Answer : In vitro models (e.g., hepatic microsomes) should assess azo bond reduction by NADPH-dependent enzymes, while in vivo studies require isotope-labeled tracers (e.g., ¹⁴C-phenyl) to track metabolites. Contrast with sodium salicylate controls (lacking the azo group) isolates specific metabolic pathways .

Q. How can computational methods improve the interpretation of spectroscopic data for this compound?

- Methodological Answer : DFT simulations (e.g., B3LYP/6-311+G(d,p) basis set) predict vibrational and electronic transitions, enabling accurate assignment of Raman and UV-Vis peaks. Molecular docking studies further elucidate interactions with biomolecules, such as serum albumin, to predict binding affinities .

Q. What strategies optimize the selective detection of this compound in complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) with ion-exchange resins isolates the compound from interferents. HPLC-MS/MS with a C18 column and negative ion mode (m/z 264→212) enhances specificity. Validation via spike-recovery experiments in biological fluids (e.g., plasma) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.